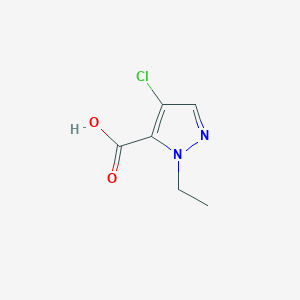
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Cat. No. B1349101
Key on ui cas rn:
400756-39-0
M. Wt: 174.58 g/mol
InChI Key: ZGZXVMWVZJUGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08658635B2
Procedure details


Thionyl chloride (5 ml) was added to 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (1 g) and the reaction was heated at 80° C. for 6 h then cooled to room temperature overnight. The reaction was evaporated, then azeotroped with toluene to give title compound, 970 mg.


Name
Identifiers


|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:7]=[N:8][N:9]([CH2:14][CH3:15])[C:10]=1[C:11](O)=[O:12]>>[Cl:5][C:6]1[CH:7]=[N:8][N:9]([CH2:14][CH3:15])[C:10]=1[C:11]([Cl:3])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=NN(C1C(=O)O)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
azeotroped with toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=NN(C1C(=O)Cl)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
